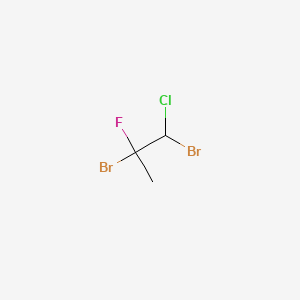

1-Chloro-1,2-dibromo-2-fluoropropane

Description

BenchChem offers high-quality 1-Chloro-1,2-dibromo-2-fluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-1,2-dibromo-2-fluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dibromo-1-chloro-2-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2ClF/c1-3(5,7)2(4)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKNWEJIMRYZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(Cl)Br)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289542 | |

| Record name | 1,2-Dibromo-1-chloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885276-04-0 | |

| Record name | 1,2-Dibromo-1-chloro-2-fluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-1-chloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1-Chloro-1,2-dibromo-2-fluoropropane

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-1,2-dibromo-2-fluoropropane

Abstract

This technical guide presents a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel halogenated alkane, 1-Chloro-1,2-dibromo-2-fluoropropane. Due to the absence of established literature on the synthesis of this specific molecule, this guide puts forth a plausible multi-step synthetic route commencing from 2-fluoropropene. The proposed synthesis involves halohydrin formation, nucleophilic substitution, and free-radical bromination. Furthermore, this guide provides an in-depth prediction of the analytical characterization of the target molecule utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The predicted data is substantiated by established principles of spectroscopic interpretation for halogenated organic compounds. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Halogenated propanes are a class of organic compounds that have found diverse applications in areas such as pharmaceuticals, agrochemicals, and material science. The unique physicochemical properties imparted by the presence of multiple halogen atoms, such as increased lipophilicity and metabolic stability, make them attractive scaffolds in drug design. 1-Chloro-1,2-dibromo-2-fluoropropane (C₃H₄Br₂ClF) is a chiral polyhalogenated propane whose properties have not been extensively studied. This guide aims to bridge this knowledge gap by proposing a logical and feasible synthetic strategy and providing a detailed predictive analysis of its spectral characteristics.

Proposed Synthetic Pathway

The synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane can be envisioned through a three-step sequence starting from the readily available precursor, 2-fluoropropene. The proposed pathway is illustrated below.

Caption: Proposed three-step synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane.

Step 1: Synthesis of 1-Bromo-2-fluoro-propan-2-ol

The initial step involves the formation of a halohydrin from 2-fluoropropene. The reaction with bromine in an aqueous medium proceeds via a bromonium ion intermediate.[1] Water, acting as a nucleophile, attacks the more substituted carbon of the bromonium ion, leading to the formation of 1-bromo-2-fluoro-propan-2-ol.[2]

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a thermometer, dissolve 2-fluoropropene in a mixture of tetrahydrofuran (THF) and water (1:1).

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine in THF to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, or until the reddish-brown color of bromine disappears.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 1-bromo-2-fluoro-propan-2-ol.

Step 2: Synthesis of 1-Bromo-2-chloro-2-fluoropropane

The hydroxyl group of the synthesized bromofluoropropanol is then substituted with a chlorine atom using thionyl chloride (SOCl₂). This reaction proceeds via a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution.

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser and a gas trap, add the purified 1-bromo-2-fluoro-propan-2-ol.

-

Cool the flask in an ice bath and slowly add thionyl chloride.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, carefully distill off the excess thionyl chloride.

-

Purify the resulting 1-bromo-2-chloro-2-fluoropropane by fractional distillation under reduced pressure.

Step 3: Synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane

The final step is a free-radical bromination at the C-1 position.[3] N-Bromosuccinimide (NBS) is employed as the source of bromine radicals, and the reaction is initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by UV irradiation.[4] This method allows for the selective bromination at the allylic/benzylic or, in this case, the most reactive C-H bond.[5]

Experimental Protocol:

-

In a quartz reaction vessel, dissolve 1-bromo-2-chloro-2-fluoropropane and N-bromosuccinimide in carbon tetrachloride.

-

Add a catalytic amount of AIBN.

-

Irradiate the mixture with a UV lamp while maintaining a gentle reflux.

-

Monitor the reaction by gas chromatography (GC). The reaction is complete when the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with a dilute aqueous solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous calcium chloride and remove the solvent by distillation.

-

The final product, 1-Chloro-1,2-dibromo-2-fluoropropane, can be purified by fractional distillation under reduced pressure.

Characterization of 1-Chloro-1,2-dibromo-2-fluoropropane

The structure of the synthesized 1-Chloro-1,2-dibromo-2-fluoropropane can be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-Chloro-1,2-dibromo-2-fluoropropane, ¹H, ¹³C, and ¹⁹F NMR spectra would provide crucial information.

Predicted NMR Data

| Spectrum | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~4.0 - 4.5 | Doublet of doublets | 2H | -CH₂Br |

| ~6.0 - 6.5 | Triplet | 1H | -CH(Cl)Br | |

| ¹³C NMR | ~35 - 45 | Singlet | - | -CH₂Br |

| ~70 - 80 | Singlet | - | -CH(Cl)Br | |

| ~90 - 100 | Doublet (due to C-F coupling) | - | -C(F)Br- | |

| ¹⁹F NMR | ~ -140 to -160 | Triplet of doublets | - | -C(F)Br- |

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Caption: Predicted spin-spin coupling in 1-Chloro-1,2-dibromo-2-fluoropropane.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-Chloro-1,2-dibromo-2-fluoropropane, the presence of chlorine and two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 252, 254, 256, 258 | Isotopic pattern | [M]⁺ (Molecular ion) |

| 173, 175, 177 | Isotopic pattern | [M - Br]⁺ |

| 147, 149 | Isotopic pattern | [M - Br - Cl]⁺ |

| 93, 95 | Isotopic pattern | [CH₂Br]⁺ |

The fragmentation of halogenated compounds in mass spectrometry is a well-documented process that aids in their identification.[3] The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will lead to a complex but predictable isotopic cluster for the molecular ion and its fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-Chloro-1,2-dibromo-2-fluoropropane is expected to show characteristic absorption bands for carbon-halogen and carbon-hydrogen bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2950-3000 | C-H stretch | Medium |

| 1200-1300 | C-H bend | Medium |

| 1000-1100 | C-F stretch | Strong |

| 650-800 | C-Cl stretch | Strong |

| 500-650 | C-Br stretch | Strong |

The C-X stretching vibrations are found in the fingerprint region of the IR spectrum.[6] The exact positions of these bands can be influenced by the presence of other halogens on the same or adjacent carbon atoms.

Conclusion

This technical guide has outlined a plausible and scientifically grounded approach to the synthesis and characterization of 1-Chloro-1,2-dibromo-2-fluoropropane. The proposed multi-step synthesis, starting from 2-fluoropropene, utilizes well-established organic reactions. The detailed predictive analysis of the NMR, Mass, and IR spectra provides a valuable reference for the identification and characterization of this novel halogenated propane. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of new halogenated organic molecules for various applications.

References

[3] Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link] [4] BYJU'S. (n.d.). Halogenation Of Alkanes. Retrieved from [Link] [7] CK-12 Foundation. (n.d.). Describe the free radical halogenation of alkanes. - Examples & Equation. Retrieved from [Link] [8] Chemistry Steps. (n.d.). Halohydrins from Alkenes. Retrieved from [Link] [5] Unacademy. (n.d.). Notes on Mechanism of Free Radical Halogenation of Alkanes. Retrieved from [Link] [1] Chemistry LibreTexts. (2020, May 30). 9.10: Formation of Halohydrins. Retrieved from [Link] [9] RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link] [10] Fiveable. (n.d.). Halohydrins from Alkenes: Addition of HO-X | Organic Chemistry Class Notes. Retrieved from [Link] [2] Chemistry LibreTexts. (2024, April 3). 8.3: Halohydrins from Alkenes - Addition of HOX. Retrieved from [Link] [11] Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. (n.d.). Retrieved from [Link] [12] National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Retrieved from [Link] [13] OpenStax. (2023, September 20). 8.3 Halohydrins from Alkenes: Addition of HO-X - Organic Chemistry. Retrieved from [Link] [14] ChemRxiv. (2022, January 25). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. Retrieved from [Link] [15] Khan Academy. (n.d.). Free radical halogenation of alkanes (video). Retrieved from [Link] [16] Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link] [17] Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Retrieved from [Link] [18] Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link] [19] ResearchGate. (n.d.). Difluorination of alkenes by using diluted fluorine, according to Rozen et al.[16] to provide the syn‐product. Retrieved from [Link] Chemistry LibreTexts. (2019, June 5). 10.9: Hydrohalogenation—Electrophilic Addition of HX. Retrieved from [Link] [20] Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link] [21] Chemguide. (n.d.). halogenation of alkenes. Retrieved from [Link] [22] YouTube. (2021, August 21). Halogenation - Alkene Reactions Part 5 of 9 - Organic Chemistry 101. Retrieved from [Link] [23] YouTube. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem). Retrieved from [Link] [24] Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link] [25] Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link] INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link] Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link] [26] Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link] [27] Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link] [28] Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link] [29] National Institutes of Health. (n.d.). 2-Fluoro-2-propen-1-ol | C3H5FO | CID 79757 - PubChem. Retrieved from [Link] [30] Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link] [31] National Institutes of Health. (n.d.). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. Retrieved from [Link] [32] Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link] [33] YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link] [34] Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propane C3H8 analysis of chemical shifts ppm interpretation of C-13. Retrieved from [Link] [35] Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link] [36] Fragmentation of Alkane. (n.d.). Retrieved from [Link] [37] NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link] [38] Chad's Prep®. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link] [39] YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link] [40] SLT. (2025, June 25). How 2-propen-1-ol reacts with different reagents in chemical synthesis. Retrieved from [Link] [41] YouTube. (2023, January 18). Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry. Retrieved from [Link] [42] YouTube. (2020, September 4). Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides. Retrieved from [Link] [43] Google Patents. (n.d.). EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol. Retrieved from

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Notes on Mechanism of Free Radical Halogenation of Alkanes [unacademy.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ck12.org [ck12.org]

- 8. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]

- 9. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. fiveable.me [fiveable.me]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 8.3 Halohydrins from Alkenes: Addition of HO-X - Organic Chemistry | OpenStax [openstax.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Khan Academy [khanacademy.org]

- 16. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. spectroscopyeurope.com [spectroscopyeurope.com]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. m.youtube.com [m.youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. savemyexams.com [savemyexams.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. modgraph.co.uk [modgraph.co.uk]

- 27. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 28. orgchemboulder.com [orgchemboulder.com]

- 29. 2-Fluoro-2-propen-1-ol | C3H5FO | CID 79757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 33. youtube.com [youtube.com]

- 34. 13C nmr spectrum of propane C3H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of alkane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 35. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 36. chemistry.du.ac.in [chemistry.du.ac.in]

- 37. Visualizer loader [nmrdb.org]

- 38. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 39. youtube.com [youtube.com]

- 40. sltchemicals.com [sltchemicals.com]

- 41. youtube.com [youtube.com]

- 42. m.youtube.com [m.youtube.com]

- 43. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]

Physical and chemical properties of 1-Chloro-1,2-dibromo-2-fluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Chloro-1,2-dibromo-2-fluoropropane, a halogenated propane of interest in synthetic chemistry and potentially in the development of novel pharmaceutical intermediates. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes known information with predicted properties derived from established principles of organic chemistry and spectroscopic analysis of analogous compounds. The content herein is intended to serve as a foundational resource for researchers, providing insights into its molecular structure, potential synthetic pathways, expected spectroscopic signatures, and safe handling procedures.

Molecular Identity and Structure

1-Chloro-1,2-dibromo-2-fluoropropane is a polyhalogenated alkane with the chemical formula C₃H₄Br₂ClF.[1][2] It possesses two chiral centers at the first and second carbon atoms, which suggests the existence of stereoisomers. The structural arrangement of the halogen atoms significantly influences the molecule's polarity, reactivity, and spectroscopic characteristics.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 1,2-dibromo-1-chloro-2-fluoropropane[2] |

| CAS Number | 885276-04-0[1][2] |

| Molecular Formula | C₃H₄Br₂ClF[1][2] |

| Molecular Weight | 254.32 g/mol [1][2] |

| Canonical SMILES | CC(C(Cl)Br)(F)Br[2] |

| InChI Key | WBKNWEJIMRYZJQ-UHFFFAOYSA-N[1][2] |

Physicochemical Properties: Experimental and Predicted Data

Direct experimental data on the physical properties of 1-Chloro-1,2-dibromo-2-fluoropropane is not extensively available in the public domain. The data presented below is a combination of computed properties from chemical databases and predicted values based on the properties of structurally similar halogenated propanes.

Table 2: Physical and Chemical Properties

| Property | Value (Predicted/Computed) | Notes |

| Density | ~2.0 - 2.2 g/cm³ | Based on similar polyhalogenated propanes. |

| Boiling Point | 160 - 180 °C | Estimation based on molecular weight and halogen substitution. |

| Melting Point | Not available | Expected to be low, likely a liquid at room temperature. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, ether, acetone). | Typical for haloalkanes. |

| Vapor Pressure | Not available | |

| Refractive Index | Not available |

Disclaimer: The values in Table 2 are estimations and should be confirmed by experimental analysis.

Synthesis and Reactivity

Proposed Synthetic Pathways

While a specific, documented synthesis for 1-Chloro-1,2-dibromo-2-fluoropropane is not readily found in the literature, a plausible synthetic route can be proposed based on established reactions of alkenes. A likely precursor would be a fluorinated propene derivative.

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane.

Experimental Protocol (Hypothetical):

-

Bromination of 2-Fluoro-1-propene: 2-Fluoro-1-propene would be reacted with elemental bromine (Br₂) in an inert solvent such as dichloromethane at a low temperature to yield 1,2-dibromo-2-fluoropropane. The addition of bromine to the double bond is expected to be an electrophilic addition reaction.

-

Free Radical Chlorination: The resulting 1,2-dibromo-2-fluoropropane would then be subjected to free radical chlorination using chlorine gas (Cl₂) under UV irradiation. This step is less selective and would likely produce a mixture of chlorinated products, including the desired 1-Chloro-1,2-dibromo-2-fluoropropane.[3] Purification by fractional distillation or chromatography would be necessary.

Chemical Reactivity

The reactivity of 1-Chloro-1,2-dibromo-2-fluoropropane is dictated by the presence of multiple carbon-halogen bonds.

-

Nucleophilic Substitution: The carbon atoms bonded to the halogens are electrophilic and susceptible to attack by nucleophiles. The C-Br bonds are generally more reactive towards nucleophilic substitution than the C-Cl and C-F bonds.

-

Elimination Reactions: In the presence of a strong base, elimination of HBr or HCl could occur to form a halogenated propene.

-

Reduction: The carbon-halogen bonds can be reduced by various reducing agents, such as metal hydrides or catalytic hydrogenation.

-

Formation of Organometallic Reagents: Reaction with active metals like magnesium or lithium could potentially form Grignard or organolithium reagents, although the presence of multiple halogens can complicate this reaction.

The reactivity of hydrogens in halogenated alkanes is not uniform; secondary hydrogens are generally more reactive towards halogenation than primary hydrogens.[3]

Spectroscopic Analysis (Predicted)

The definitive structural elucidation of 1-Chloro-1,2-dibromo-2-fluoropropane would rely on a combination of spectroscopic techniques. Below are the predicted spectroscopic characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two main signals corresponding to the methyl (CH₃) and methine (CH) protons.

-

CH₃ group: This would likely appear as a doublet due to coupling with the adjacent fluorine atom on the same carbon. The chemical shift would be in the range of 1.5-2.5 ppm.

-

CH group: This proton is attached to a carbon bearing both a chlorine and a bromine atom, which would shift its resonance significantly downfield, likely in the range of 4.5-5.5 ppm. This signal would be split by the adjacent fluorine atom into a doublet.

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals for the three carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens, with carbons directly bonded to halogens appearing further downfield.

Mass Spectrometry

Mass spectrometry would be a crucial tool for confirming the molecular weight and elemental composition. The mass spectrum will exhibit a complex isotopic pattern due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[4][5] This characteristic pattern for the molecular ion peak (M⁺) and its isotopic peaks (M+2, M+4, etc.) would be a definitive indicator of the presence of bromine and chlorine.[4][5]

Fragmentation Analysis Workflow:

Caption: Predicted major fragmentation pathways in mass spectrometry.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-Chloro-1,2-dibromo-2-fluoropropane is not widely available, general precautions for handling polyhalogenated alkanes should be strictly followed.[1] Many compounds in this class are toxic and may have long-term health effects.[6]

General Safety Precautions:

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[1] Wear suitable protective clothing, including gloves and safety goggles.[1] Avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents and reactive metals.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Chloro-1,2-dibromo-2-fluoropropane represents a structurally interesting, yet under-characterized, polyhalogenated propane. This guide has provided a framework for understanding its fundamental properties by combining available data with scientifically grounded predictions. Further experimental investigation is necessary to fully elucidate its physical constants, spectroscopic details, and reactivity profile. The information presented here serves as a valuable starting point for researchers and professionals working with this and similar complex halogenated molecules.

References

-

Learn About the Chemical Reactivity of Propane with Halogen - Unacademy. (URL: [Link])

-

Synthesis of 1,2-Dibromo-3-chloropropane (DBCP) - Filo. (URL: [Link])

-

1-Chloro-1,2-dibromo-2-fluoropropane | C3H4Br2ClF | CID 44717194 - PubChem. (URL: [Link])

-

Mass spectra of fluorocarbons - NIST. (URL: [Link])

-

Polyhalogenated Alkanes and Alkenes - Chemistry LibreTexts. (URL: [Link])

-

The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory - Sci-Hub. (URL: [Link])

-

ICSC 0002 - 1,2-DIBROMO-3-CHLOROPROPANE. (URL: [Link])

-

1,2-Dibromo-2-chloro-3-fluoropropane | C3H4Br2ClF | CID 44717195 - PubChem. (URL: [Link])

- Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl)

- Method for synthesizing 1,2-dibromopropane by utilizing propylene - Google P

-

Accurate-mass identification of chlorinated and brominated products of 4-nonylphenol, nonylphenol dimers, and other endocrine disrupters - PubMed. (URL: [Link])

-

Mass Spectrometry - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. echemi.com [echemi.com]

- 2. 1-Chloro-1,2-dibromo-2-fluoropropane | C3H4Br2ClF | CID 44717194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Learn About the Chemical Reactivity of Propane with Halogen [unacademy.com]

- 4. Sci-Hub: are you are robot? [sci-hub.box]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ICSC 0002 - 1,2-DIBROMO-3-CHLOROPROPANE [chemicalsafety.ilo.org]

- 7. keyorganics.net [keyorganics.net]

A Predictive Spectroscopic Guide to 1-Chloro-1,2-dibromo-2-fluoropropane: Navigating Complexity in Halogenated Propane Isomers

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 1-chloro-1,2-dibromo-2-fluoropropane (C₃H₄Br₂ClF). In the absence of direct experimental spectra in publicly available databases, this document serves as a vital resource for researchers, scientists, and professionals in drug development by forecasting the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and drawing analogies from structurally related halogenated alkanes, this guide explains the causality behind predicted spectral features, offering a robust framework for the identification and characterization of this complex molecule. The methodologies and interpretations presented herein are designed to be a self-validating system, grounded in authoritative spectroscopic principles.

Introduction: The Challenge of Characterizing a Chiral Halogenated Propane

1-Chloro-1,2-dibromo-2-fluoropropane is a halogenated propane derivative with two stereocenters, leading to the existence of four possible stereoisomers (two pairs of enantiomers). The presence of multiple, distinct halogen atoms (F, Cl, Br) on a short carbon chain results in a complex interplay of electronic effects that significantly influence its spectroscopic properties. A thorough understanding of its NMR, IR, and MS spectra is crucial for its unambiguous identification, purity assessment, and for understanding its chemical behavior in various applications, including as a potential building block in organic synthesis.

Due to the current lack of available experimental spectral data for 1-chloro-1,2-dibromo-2-fluoropropane, this guide will provide a detailed prediction of its spectroscopic characteristics. These predictions are based on well-established principles of spectroscopy and data from analogous compounds.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-chloro-1,2-dibromo-2-fluoropropane, we will consider ¹H, ¹³C, and ¹⁹F NMR spectra. The presence of two chiral centers at C1 and C2 means that even in a diastereomerically pure sample, protons on the methyl group (C3) can be diastereotopic and thus magnetically inequivalent, leading to more complex splitting patterns.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two main signals: a multiplet for the methine proton at C1 and a multiplet for the methyl protons at C3.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Protons | Reasoning |

| Methine (CH) | 5.0 - 5.5 | Doublet of quartets (dq) or more complex multiplet | 1H at C1 | The proton at C1 is deshielded by the adjacent chlorine and bromine atoms. It will be split by the three protons of the methyl group at C3 (a quartet) and by the fluorine atom at C2 (a doublet). Long-range coupling to the fluorine atom is expected. |

| Methyl (CH₃) | 2.0 - 2.5 | Doublet of doublets (dd) or more complex multiplet | 3H at C3 | The methyl protons are coupled to the methine proton at C1 (a doublet) and the fluorine atom at C2 (a doublet). The diastereotopic nature of the methyl protons in a chiral environment could lead to further complexity. |

Causality Behind Predicted Chemical Shifts: The electronegativity of the halogens plays a crucial role. The proton at C1, being attached to a carbon bearing both chlorine and bromine, will experience significant deshielding, shifting its resonance downfield. The methyl group at C3 is further away, so its chemical shift will be more upfield.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Acquisition Parameters:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 10 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, each split by the fluorine atom.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Carbon | Reasoning |

| C1 | 60 - 70 | Doublet | C1 | Attached to chlorine and bromine, this carbon is significantly deshielded. It will show coupling to the fluorine at C2. |

| C2 | 90 - 100 | Doublet | C2 | Directly bonded to fluorine, this carbon will exhibit a large one-bond C-F coupling constant and will be significantly deshielded. |

| C3 | 20 - 30 | Doublet | C3 | The methyl carbon will be the most shielded and will show a smaller two-bond coupling to the fluorine at C2. |

Causality Behind Predicted Couplings: The magnitude of the ¹³C-¹⁹F coupling constant is dependent on the number of bonds separating the two nuclei. A large one-bond coupling (¹JCF) is expected for C2, while smaller two-bond (²JCF) and three-bond (³JCF) couplings are expected for C1 and C3, respectively.[1][2]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use the same NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 200 ppm.

-

Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the FID similarly to the ¹H spectrum.

Predicted ¹⁹F NMR Spectrum

The proton-decoupled ¹⁹F NMR spectrum will provide a single signal.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Fluorine | Reasoning |

| C2-F | -140 to -160 | Singlet (proton-decoupled) | 1F at C2 | The chemical shift is typical for a fluorine atom attached to a secondary carbon in a polyhalogenated alkane. |

In a proton-coupled ¹⁹F NMR spectrum, this signal would be split by the proton at C1 and the protons at C3.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-chloro-1,2-dibromo-2-fluoropropane, the key absorptions will be due to C-H and C-X (halogen) bonds.

| Predicted Absorption Band (cm⁻¹) | Vibration | Intensity | Reasoning |

| 2950 - 3000 | C-H stretch (sp³) | Medium | Typical for alkyl C-H bonds. |

| 1380 - 1470 | C-H bend | Medium | Characteristic bending vibrations for methyl and methine groups. |

| 1000 - 1100 | C-F stretch | Strong | The C-F bond is highly polar, leading to a strong absorption in this region. |

| 650 - 800 | C-Cl stretch | Strong | The C-Cl bond absorption is typically strong and found in this region. |

| 500 - 650 | C-Br stretch | Strong | The C-Br bond absorption occurs at lower wavenumbers due to the higher mass of bromine. |

Causality Behind Predicted Absorption Frequencies: The position of the C-X stretching vibration is dependent on the mass of the halogen atom and the bond strength. As the mass of the halogen increases (F < Cl < Br), the vibrational frequency decreases.[3]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these atoms.

Molecular Ion Peak

The molecular weight of C₃H₄Br₂ClF is approximately 254 g/mol . Due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio), a complex cluster of peaks will be observed for the molecular ion.[4] The most abundant peaks in this cluster will be at m/z values corresponding to the combinations of the most abundant isotopes.

Predicted Fragmentation Pattern

The fragmentation of 1-chloro-1,2-dibromo-2-fluoropropane will likely proceed through the loss of halogen atoms or small alkyl fragments.

| Predicted Fragment Ion (m/z) | Identity | Reasoning |

| [M - Br]⁺ | C₃H₄BrClF⁺ | Loss of a bromine radical is a common fragmentation pathway for bromoalkanes. This will also show an isotopic pattern due to the remaining Br and Cl atoms. |

| [M - Cl]⁺ | C₃H₄Br₂F⁺ | Loss of a chlorine radical. |

| [M - Br - Cl]⁺ | C₃H₄BrF⁺ | Subsequent loss of a chlorine radical after the initial loss of a bromine radical. |

| C₃H₄F⁺ | C₃H₄F⁺ | Loss of all halogen atoms except fluorine. |

| CH₃⁺ | CH₃⁺ | Cleavage of the C1-C2 bond. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole or time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate a mass spectrum.

Visualization of Molecular Structure and Fragmentation

Molecular Structure and Stereoisomers

Caption: Stereoisomers of 1-Chloro-1,2-dibromo-2-fluoropropane.

Predicted Mass Spectral Fragmentation Pathway

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic analysis of 1-chloro-1,2-dibromo-2-fluoropropane. While awaiting experimental verification, the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, along with their detailed interpretations, offer valuable insights for researchers working with this and similar complex halogenated molecules. The principles outlined herein demonstrate how a deep understanding of spectroscopic fundamentals can be applied to forecast the analytical signatures of novel compounds, thereby guiding synthesis, purification, and structural elucidation efforts.

References

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

-

Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016). ACS Publications. Retrieved January 19, 2026, from [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Ch13 - Mass Spectroscopy. (n.d.). University of Calgary. Retrieved January 19, 2026, from [Link]

-

Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI. Retrieved January 19, 2026, from [Link]

-

Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. Retrieved January 19, 2026, from [Link]

-

Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

PSYCHE to Evaluate 1H-19F Coupling Constants. (2017). University of Ottawa NMR Facility Blog. Retrieved January 19, 2026, from [Link]

-

Halogenated Organic Compounds. (2023). Spectroscopy Online. Retrieved January 19, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

6.7: Other Important Isotopes- Br and Cl. (2022). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry (Edexcel A Level Chemistry): Revision Note. (2025). Save My Exams. Retrieved January 19, 2026, from [Link]

-

Predicting 13C NMR Spectra by DFT Calculations. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

How do I know if my unknown contains a fluorine atom(s)? … Part 2. (2008). ACD/Labs. Retrieved January 19, 2026, from [Link]

-

Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]

-

13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants.... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. scispace.com [scispace.com]

- 3. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

Thermochemical properties of 1-Chloro-1,2-dibromo-2-fluoropropane

An In-depth Technical Guide to the Thermochemical Properties of 1-Chloro-1,2-dibromo-2-fluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-1,2-dibromo-2-fluoropropane is a halogenated propane derivative whose utility in synthetic chemistry and drug development is contingent upon a thorough understanding of its energetic and stability profile. This technical guide addresses the critical need for reliable thermochemical data for this compound. In the absence of extensive experimental measurements, this document provides a framework for determining these properties through robust computational chemistry protocols and established estimation techniques. We present a comprehensive overview of the methodologies, from quantum chemical calculations to group additivity methods, explaining the causality behind procedural choices to ensure accuracy and reproducibility. This guide serves as a vital resource for scientists, offering both a summary of known data for analogous compounds and a practical protocol for generating the essential thermochemical parameters required for reaction modeling, process safety, and material characterization.

Introduction: The Energetic Landscape of Halogenated Alkanes

Halogenated alkanes are foundational building blocks in organic synthesis and are integral to the structure of many pharmaceutical compounds.[1] The specific placement of different halogen atoms (F, Cl, Br) on a propane backbone, as in 1-Chloro-1,2-dibromo-2-fluoropropane, creates a molecule with unique stereochemical and reactive properties. The thermochemical characteristics of such a molecule—its enthalpy of formation, heat capacity, and bond energies—are not merely academic data points. They are critical parameters that govern its stability, reactivity, and behavior under various process conditions.

For drug development professionals, understanding the enthalpy of formation (ΔfH°) provides insight into the molecule's intrinsic stability, which can influence shelf-life and degradation pathways. For process chemists and engineers, properties like heat capacity (Cp) are essential for safe and efficient scale-up, enabling precise control of reaction thermicity. Furthermore, bond dissociation energies (BDEs) offer a predictive lens into reaction mechanisms, highlighting the most likely pathways for synthesis or decomposition.[2]

Given the sparse experimental data for 1-Chloro-1,2-dibromo-2-fluoropropane, this guide emphasizes the power of modern computational chemistry as a predictive tool.[3][4] By leveraging well-validated theoretical methods, researchers can generate high-quality thermochemical data, bridging experimental gaps and accelerating research and development.[5][6]

Molecular and Physical Profile

A precise identification of the target compound is the first step in any analysis. The structural and basic physical properties provide context for the thermochemical data.

| Property | Value | Source |

| IUPAC Name | 1,2-dibromo-1-chloro-2-fluoropropane | [7] |

| Molecular Formula | C₃H₄Br₂ClF | [7] |

| Molecular Weight | 254.32 g/mol | [7] |

| CAS Number | 885276-04-0 | [7] |

| Canonical SMILES | CC(C(Cl)Br)(F)Br | [7] |

| InChIKey | WBKNWEJIMRYZJQ-UHFFFAOYSA-N | [7] |

Structure:

Methodologies for Thermochemical Property Determination

The determination of thermochemical properties can be approached through direct experimental measurement or through computational modeling. For novel or data-poor compounds like 1-Chloro-1,2-dibromo-2-fluoropropane, computational methods are often the most practical and cost-effective initial approach.

Experimental Approaches

While data for the specific title compound is unavailable, standard experimental protocols for related haloalkanes establish a benchmark for validation.

-

Calorimetry: The enthalpy of formation is typically determined indirectly via the enthalpy of combustion using a bomb calorimeter. For halogenated compounds, this requires specialized setups to handle and neutralize the resulting acidic gases (e.g., HCl, HBr, HF).

-

Differential Scanning Calorimetry (DSC): This technique is used to measure the enthalpy of fusion (melting) and heat capacity.[8] By precisely measuring the heat flow into a sample during a controlled temperature ramp, key phase transition energetics can be quantified.

-

Vapor Pressure Measurement: The enthalpy of vaporization can be derived from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.[8] This is crucial for distillation and purification process design.

Computational Chemistry: A Predictive Powerhouse

Computational quantum chemistry provides a robust framework for calculating thermochemical properties from first principles.[9] High-level ab initio and Density Functional Theory (DFT) methods can predict molecular energies with a high degree of accuracy, which are then used to derive thermodynamic quantities.

The rationale for a computational approach is twofold:

-

Predictive Capability: It allows for the determination of properties for molecules that have not yet been synthesized or are difficult to handle experimentally.

-

Mechanistic Insight: It provides detailed information about molecular geometry, vibrational frequencies, and electronic structure that is essential for a complete understanding of the molecule's behavior.

A common workflow involves geometry optimization and frequency calculations, which provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to convert the raw electronic energy into a standard enthalpy of formation.[5]

Thermochemical Data Landscape

Direct experimental thermochemical data for 1-Chloro-1,2-dibromo-2-fluoropropane is not available in major databases like the NIST Chemistry WebBook.[10][11][12] Therefore, we must rely on computational estimates and data from analogous compounds to build a predictive picture.

Estimated Properties and Analog Trends

The properties of haloalkanes are strongly influenced by the type and number of halogen atoms.[13] Generally, increasing the mass of the halogen (F < Cl < Br < I) increases boiling points and density due to stronger intermolecular van der Waals forces.[13]

For context, we can examine data for related, simpler compounds available in the NIST database or other sources:

| Compound | Property | Value (kJ/mol) | Phase | Source |

| 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane | ΔfH° | -655.7 (Calculated) | Gas | [10] |

| 1-Bromo-2-chloro-1,1,2-trifluoroethane | ΔfH° | -671.9 ± 4.3 | Liquid | [14] |

| 1,2-Dibromopropane | ΔfH° | -87.9 | Gas | [15] |

These values illustrate the significant stabilizing effect of fluorine substitution on the enthalpy of formation. It is expected that 1-Chloro-1,2-dibromo-2-fluoropropane will have a highly negative enthalpy of formation.

Group Additivity Methods

When experimental data is lacking, estimation methods like Benson's Group Additivity can provide valuable approximations.[16][17] This method calculates thermochemical properties by summing the contributions of constituent chemical groups. While powerful, its accuracy is limited by the availability of well-parameterized group values, which can be sparse for complex, multi-halogenated structures.

Detailed Protocol: Computational Determination of Enthalpy of Formation

This section provides a self-validating, step-by-step protocol for calculating the gas-phase standard enthalpy of formation (ΔfH°₂₉₈) of 1-Chloro-1,2-dibromo-2-fluoropropane using computational chemistry.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. The frequency calculation step is critical, as the absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum, ensuring the validity of the subsequent thermodynamic calculations.

Step 1: Initial Structure Generation

-

Use a molecular editor (e.g., Avogadro, ChemDraw) to build the 3D structure of 1-Chloro-1,2-dibromo-2-fluoropropane.

-

Perform an initial geometry optimization using a low-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

-

Export the coordinates in a format compatible with a quantum chemistry package (e.g., .xyz or .gjf).

Step 2: Geometry Optimization and Frequency Calculation

Expertise & Experience: The choice of method and basis set is a balance between accuracy and computational cost. The B3LYP functional is a widely used and well-benchmarked DFT functional for thermochemistry. The 6-311+G(d,p) basis set provides a good description of polarization and diffuse electron density, which is important for halogenated compounds.

-

Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Calculation Keywords: Specify a DFT geometry optimization followed by a frequency calculation. For Gaussian, the route section would look like: #p B3LYP/6-311+G(d,p) Opt Freq.

-

Execution: Run the calculation on a high-performance computing cluster.

-

Validation: After the calculation completes, verify the following:

-

The optimization converged successfully.

-

The frequency calculation yields zero imaginary frequencies . This confirms the structure is a true local minimum. If imaginary frequencies are present, the structure is a transition state, and the geometry must be perturbed and re-optimized.

-

Step 3: High-Accuracy Single-Point Energy Calculation

-

Using the optimized geometry from Step 2, perform a single-point energy calculation with a more accurate (and computationally expensive) method to refine the electronic energy. A composite method like G3 or G4(MP2), or a double-hybrid DFT functional, is recommended.

-

Rationale: This "multi-level" approach captures the bulk of the geometric and vibrational effects at a cost-effective level, while refining the most sensitive component—the electronic energy—with a high-accuracy method.

Step 4: Calculation of Enthalpy of Formation

The gas-phase enthalpy of formation is calculated using an atomization reaction approach: C₃H₄Br₂ClF → 3C + 4H + 2Br + Cl + F.

ΔfH°(molecule) = [3 * H₂₉₈(C) + 4 * H₂₉₈(H) + 2 * H₂₉₈(Br) + H₂₉₈(Cl) + H₂₉₈(F)] - H₂₉₈(molecule)

-

Extract Data: From the frequency calculation output (Step 2), obtain the thermal correction to enthalpy for the molecule.

-

Calculate H₂₉₈(molecule): H₂₉₈(molecule) = E_single_point + H_correction.

-

Obtain Atomic Enthalpies: Use well-established experimental or high-accuracy calculated enthalpies for the individual atoms in the gas phase.

-

Calculate ΔfH°: Substitute the values into the atomization energy formula to get the final standard enthalpy of formation.

Visualizing the Workflow

Diagrams are essential for clarifying complex processes. The following visualizations, generated using Graphviz, outline the computational workflow and the conceptual relationships in thermochemistry.

Caption: Relationship between calculated energies and thermodynamic functions.

Conclusion

While experimental thermochemical data for 1-Chloro-1,2-dibromo-2-fluoropropane remains elusive, this guide demonstrates a clear and scientifically rigorous path forward. By employing modern computational chemistry techniques, researchers can confidently predict key properties such as the enthalpy of formation, entropy, and heat capacity. The detailed protocol provided herein serves as a practical blueprint for generating this data, emphasizing self-validation to ensure the integrity of the results. This approach empowers scientists in drug development and chemical synthesis to make informed decisions regarding reaction design, safety analysis, and material stability, ultimately accelerating the pace of innovation.

References

-

Cheméo. (n.d.). Chemical Properties of 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (CAS 354-51-8). Retrieved from [Link]

-

Science and Education Publishing. (n.d.). An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene. Retrieved from [Link]

-

National Institute of Standards and Technology. (2009). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-2-chloro-3-fluoropropane. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-bromo-1-chloro-2,2,2-trifluoroethane -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 1,2-dibromo-3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-1,2-dibromo-2-fluoropropane. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-2-chloro-1,1-difluoroethane. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3). Retrieved from [Link]

-

ResearchGate. (n.d.). Thermochemistry of Halogenated Organic Compounds. Retrieved from [Link]

-

Semantic Scholar. (1993). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-fluoropropane. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-2-fluoropropane. Retrieved from [Link]

-

University of Georgia Department of Chemistry. (n.d.). Computational/Theoretical Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane. NIST Chemistry WebBook. Retrieved from [Link]

-

(n.d.). Bond Dissociation Energies. Retrieved from [Link]

-

Stenutz. (n.d.). 1-bromo-2-chloro-2-fluoropropane. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propane, 1,2-dibromo- (CAS 78-75-1). Retrieved from [Link]

-

ResearchGate. (2005). Heat Capacities of 1-Chloroalkanes and 1-Bromoalkanes within the Temperature Range from 284.15 K to 353.15 K. Retrieved from [Link]

-

PubMed Central. (2023). Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-1-chloroprop-1-ene. Retrieved from [Link]

-

MDPI. (n.d.). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. Retrieved from [Link]

-

YouTube. (2018). Computational Chemistry - Student Research. Retrieved from [Link]

-

Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,2-Dibromo-3-Chloropropane. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Bromo-1-chloro-2-methylpropane (CAS 2074-80-8). Retrieved from [Link]

Sources

- 1. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 3. Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene [sciepub.com]

- 6. mdpi.com [mdpi.com]

- 7. 1-Chloro-1,2-dibromo-2-fluoropropane | C3H4Br2ClF | CID 44717194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational/Theoretical Chemistry | Department of Chemistry [chem.uga.edu]

- 10. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane [webbook.nist.gov]

- 11. Propane, 1,2-dibromo-3-chloro- [webbook.nist.gov]

- 12. 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane [webbook.nist.gov]

- 13. CK12-Foundation [flexbooks.ck12.org]

- 14. 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. Propane, 1,2-dibromo- (CAS 78-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. srd.nist.gov [srd.nist.gov]

- 17. semanticscholar.org [semanticscholar.org]

Introduction: The Challenge and Opportunity of Polyhalogenated Chiral Centers

An In-Depth Technical Guide to the Quantum Chemical Calculation of 1-Chloro-1,2-dibromo-2-fluoropropane

This guide provides a comprehensive framework for the theoretical investigation of 1-chloro-1,2-dibromo-2-fluoropropane using quantum chemical calculations. It is designed for researchers and drug development professionals seeking to predict molecular properties, understand spectroscopic signatures, and explore the conformational landscape of complex halogenated molecules. This document emphasizes the strategic rationale behind methodological choices, ensuring a robust and scientifically sound computational approach.

1-Chloro-1,2-dibromo-2-fluoropropane is a chiral halogenated propane featuring two adjacent stereocenters (C1 and C2), each bearing multiple halogen substituents.[1] Such molecules are of significant interest due to the complex interplay of steric and electronic effects imparted by the different halogens (F, Cl, Br). These effects govern the molecule's conformational preferences, reactivity, and spectroscopic properties.

Due to the challenges of synthesizing and isolating specific stereoisomers, in silico analysis via quantum chemistry offers a powerful, predictive route to understanding its fundamental characteristics before committing to extensive laboratory work. Quantum chemical calculations allow us to determine a molecule's three-dimensional structure, vibrational frequencies (correlating to its IR spectrum), and NMR chemical shifts from first principles.[2] This guide will detail the necessary protocols to achieve these predictions with high fidelity.

Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any quantum chemical prediction hinges on the chosen theoretical method and basis set. For a molecule containing heavy elements like bromine and significant electron correlation effects, a careful selection is paramount.

Density Functional Theory (DFT): The Workhorse Density Functional Theory (DFT) is the most widely used method for electronic structure calculations in molecules of this size, offering an excellent balance of computational cost and accuracy.[3] However, not all DFT functionals are created equal, especially for systems with complex electronic features like halogen bonds or significant dispersion interactions.

-

The B3LYP Functional: A common hybrid functional, B3LYP, often serves as a baseline. However, it can exhibit systematic errors for halogen thermochemistry and may not adequately capture non-covalent interactions.[3][4][5]

-

The M06 Suite: Functionals from the Minnesota suite, particularly M06-2X , are highly recommended for main-group thermochemistry and systems where non-covalent interactions are important.[6][7] M06-2X's high degree of non-local exchange makes it well-suited for the types of interactions present in polyhalogenated alkanes.[8][9]

-

Dispersion-Corrected Functionals: Functionals like ωB97X-D include empirical corrections for dispersion forces, which are critical for accurately modeling intramolecular interactions that dictate conformational energies.[10]

Basis Sets: Describing the Electrons The basis set is the set of mathematical functions used to build the molecular orbitals. For molecules containing multiple, highly electronegative halogens, the choice is critical.

-

Pople Style vs. Correlation-Consistent Sets: While Pople-style basis sets like 6-311+G(d,p) are common, the Dunning correlation-consistent basis sets, such as aug-cc-pVTZ , are generally recommended for achieving high accuracy.[11][12]

-

The Importance of Augmentation (aug-): The "aug-" prefix indicates the addition of diffuse functions.[13] These are crucial for describing the extended electron clouds of halogen atoms and any potential anionic character, leading to more accurate energies and properties.

-

Relativistic Effects and ECPs for Bromine: For heavier elements like bromine, relativistic effects on core electrons become significant. Using a basis set that replaces these core electrons with an Effective Core Potential (ECP) , such as cc-pVTZ-PP , is a computationally efficient way to account for these effects.[11][14]

For 1-chloro-1,2-dibromo-2-fluoropropane, a combination of the M06-2X functional with the aug-cc-pVTZ basis set provides a robust and accurate level of theory. For bromine, using the corresponding aug-cc-pVTZ-PP basis set with its ECP is advisable.

The Computational Workflow: From Structure to Spectrum

The overall process involves a logical sequence of calculations. First, we must find the molecule's most stable three-dimensional arrangement (its minimum energy geometry). Second, we confirm this is a true minimum and calculate its vibrational properties. Finally, we use this optimized geometry to predict other properties, such as NMR spectra.

Below is a diagram illustrating this comprehensive workflow.

Caption: A generalized workflow for quantum chemical property prediction.

Table 1: Recommended Computational Parameters

| Parameter | Recommended Choice | Rationale |

| Software | Gaussian, ORCA | Industry-standard, feature-rich quantum chemistry packages.[15][16] |

| DFT Functional | M06-2X | Superior performance for main-group thermochemistry and non-covalent interactions common in halogenated systems.[6][7] |

| Basis Set | aug-cc-pVTZ | Provides a highly accurate description of valence electrons.[12] Diffuse functions ("aug-") are essential for electronegative halogens.[13] |

| Bromine Basis | aug-cc-pVTZ-PP | Uses an effective core potential (PP) to account for relativistic effects in the heavy bromine atom efficiently.[11] |

| Solvation Model | PCM or SMD (e.g., Chloroform) | To simulate properties in solution, a polarizable continuum model is necessary to account for solvent effects. |

Experimental Protocols: Step-by-Step Methodologies

The following protocols outline the key steps for performing the calculations using generalized keywords common to software like Gaussian[17] or ORCA.[18]

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This is the foundational calculation to determine the stable 3D structure of the molecule.

-

Construct Initial Geometry: Using a molecular editor such as GaussView[19] or Avogadro, build an approximate 3D structure of a stereoisomer of 1-chloro-1,2-dibromo-2-fluoropropane.

-

Prepare Input File: Create a text file specifying the calculation details. The essential components are:

-

Route Section (Keywords): Opt Freq M062X/aug-cc-pVTZ SCRF=(Solvent=Chloroform,PCM)

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

M062X/aug-cc-pVTZ: Specifies the desired functional and basis set. For bromine, a mixed basis set approach specifying aug-cc-pVTZ-PP would be used.

-

SCRF: Specifies a self-consistent reaction field calculation for solvation.

-

-

Charge and Multiplicity: For a neutral, closed-shell molecule, this will be 0 1.

-

Molecular Specification: The Cartesian coordinates from Step 1.

-

-

Execute Calculation: Submit the input file to the quantum chemistry software (e.g., Gaussian, ORCA).[20]

-

Validate the Output:

-

Confirm that the optimization converged successfully.

-

Crucially, inspect the frequency calculation results. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, and the geometry must be perturbed along that vibrational mode and re-optimized.

-

Extract the final optimized coordinates for use in subsequent calculations.

-

Protocol 2: NMR Chemical Shift Prediction

This protocol uses the optimized geometry to predict the NMR spectrum.

-

Prepare Input File: Create a new input file using the optimized coordinates from Protocol 1.

-

Specify Route Section: NMR=GIAO M062X/aug-cc-pVTZ SCRF=(Solvent=Chloroform,PCM)

-

NMR=GIAO: This keyword requests the calculation of NMR shielding tensors using the highly reliable Gauge-Independent Atomic Orbital (GIAO) method.[21]

-

-

Execute Calculation: Submit the input file to the software.

-

Analyze Output: The output will list the absolute isotropic shielding values (in ppm) for each nucleus (¹H, ¹³C, ¹⁹F). To convert these to chemical shifts (δ), they must be referenced against the shielding value of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory.

δsample = σreference - σsample

Data Presentation and Interpretation

The computational output should be organized into clear, easily comparable tables.

Table 2: Predicted Structural Parameters for (1R,2S)-1-Chloro-1,2-dibromo-2-fluoropropane (Illustrative)

| Parameter | Atom 1 | Atom 2 | Calculated Value |

| Bond Length | C1 | Cl | e.g., 1.78 Å |

| C1 | Br1 | e.g., 1.95 Å | |

| C2 | Br2 | e.g., 1.96 Å | |

| C2 | F | e.g., 1.39 Å | |

| C1 | C2 | e.g., 1.54 Å | |

| Bond Angle | Cl | C1 | Br1 |

| F | C2 | Br2 | |

| Dihedral Angle | Cl | C1 | C2 |

Table 3: Predicted NMR Chemical Shifts (Illustrative)

| Nucleus | Atom Index | Calculated Shielding (ppm) | Referenced Shift (δ, ppm) |

| ¹³C | C1 | e.g., 120.5 | e.g., 63.5 |

| C2 | e.g., 105.2 | e.g., 78.8 | |

| ¹⁹F | F1 | e.g., 150.1 | e.g., -135.0 |

| ¹H | H (on C1) | e.g., 26.8 | e.g., 4.2 |

Note: Illustrative values are placeholders and must be replaced with actual calculation results.

Conclusion

This guide outlines a robust, state-of-the-art computational strategy for characterizing 1-chloro-1,2-dibromo-2-fluoropropane. By employing DFT with the M06-2X functional and an augmented, correlation-consistent basis set like aug-cc-pVTZ (with appropriate ECPs for bromine), researchers can reliably predict the molecule's structural, vibrational, and NMR properties. This in silico approach provides invaluable insights, guiding synthetic efforts and aiding in the structural elucidation of complex chiral molecules, thereby accelerating the research and development pipeline.

References

-

Neese, F. (2017). Software update: the ORCA program system, version 4.0. Wiley Interdisciplinary Reviews: Computational Molecular Science, 8(1), e1327. [Link]

-

FACCTs. (n.d.). ORCA. Retrieved from [Link]

-

Wikipedia. (2023). Gaussian (software). Retrieved from [Link]

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]

-

Wikipedia. (2023). ORCA (quantum chemistry program). Retrieved from [Link]

-

Ohio Supercomputer Center. (n.d.). ORCA. Retrieved from [Link]

-

ORCD Docs. (n.d.). ORCA. Retrieved from [Link]

-

Q-Chem. (n.d.). 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. Retrieved from [Link]

-

Joyce, L. A., et al. (2016). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ. Organic & Biomolecular Chemistry, 14(21), 4938-4946. [Link]

-

El-Messaoudi, M., et al. (2013). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. International Journal of Chemical, Materials and Environmental Research, 2(1), 1-10. [Link]

-

Garcia-López, V., et al. (2024). Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. ChemSusChem, e202402189. [Link]

-

Bally, T., & Rablen, P. R. (2011). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. CHIMIA International Journal for Chemistry, 65(9), 664-668. [Link]

-

Al-Otaibi, J. S., et al. (2007). 29Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software. Journal of the Physical Society of Japan, 76(9), 094301. [Link]

-

Gaussian, Inc. (2019). Gaussian 16. Retrieved from [Link]

-

School of Chemical Sciences, University of Illinois. (2013). Quantum Chemistry with Gaussian using GaussView. Retrieved from [Link]

-

Vávra, J., et al. (2020). Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. Journal of Chemical Theory and Computation, 16(12), 7687–7698. [Link]

-

Vávra, J., et al. (2020). Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. ACS Publications. [Link]

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

-

ResearchGate. (n.d.). Optimized parameters in the M06 and M06-2X methods. Retrieved from [Link]

-

Al-amody, M., et al. (2012). Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. Current World Environment, 7(2). [Link]

-

de la Torre, F., et al. (2025). The influence of halogen-mediated interactions on halogen abstraction reactions by formyl radicals. Physical Chemistry Chemical Physics. [Link]

-

ResearchGate. (2016). Functional/basis set for bromine-containing molecules? Retrieved from [Link]

-

Seth, M., et al. (2004). Two-component relativistic density-functional calculations of the dimers of the halogens from bromine through element 117 using effective core potential and all-electron methods. The Journal of Chemical Physics, 120(8), 3824-3835. [Link]

-

ResearchGate. (2017). How to select the best basis sets to use in quantum chemical computations? Retrieved from [Link]

-

Hill, J. G. (n.d.). Correlation consistent basis sets for bromine. Hill Research Group. Retrieved from [Link]

-

Kozuch, S., & Martin, J. M. (2011). DSD-PBEP86: A new and more robust double-hybrid DFT method. Journal of Chemical Theory and Computation, 7(11), 3624-3635. [Link]

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

-

Walker, M., et al. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters. The Journal of Physical Chemistry A, 117(47), 12590-12600. [Link]

-

PubChem. (n.d.). 1-Chloro-1,2-dibromo-2-fluoropropane. Retrieved from [Link]

-

Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]

-

Tirado-Rives, J., & Jorgensen, W. L. (2006). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 2(6), 1482-1490. [Link]

-